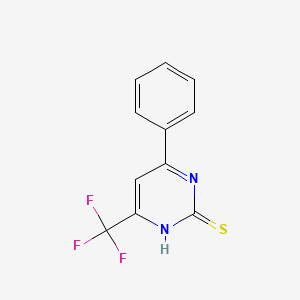

![molecular formula C19H13F7N2O2S2 B2812100 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide CAS No. 302552-55-2](/img/structure/B2812100.png)

2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[b][1,4]thiazine ring might be formed through a cyclization reaction . The acetamide group could be introduced through a reaction with acetic anhydride, and the perfluoropropylthio group might be added through a reaction with a suitable perfluoropropylthiol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a fused ring system. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis in acidic or basic conditions to form an amine and a carboxylic acid .Applications De Recherche Scientifique

Antimicrobial Activity

One significant application of compounds related to 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide is in the field of antimicrobial activity. Research has demonstrated that derivatives of 1,4-benzothiazine, which is structurally related to the compound , show significant antibacterial and antifungal activity. These compounds were effective against various strains such as E. coli, E. faecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011).

Antimalarial and COVID-19 Drug Potential

Further research into similar compounds revealed their potential as antimalarial drugs and possible use in treating COVID-19. Computational calculations and molecular docking studies indicated that sulfonamide derivatives, including those with the benzo[b][1,4]thiazin-3-yl moiety, exhibited notable antimalarial activity and showed promise as COVID-19 therapeutic agents (Fahim & Ismael, 2021).

Synthesis and Chemical Properties

The compound's chemical class has been involved in various synthesis studies. For instance, reactions involving 3,4-dihydro-2H-benzo[b][1,4]thiazine have been explored for the synthesis of diverse chemical structures, offering insights into the chemical behavior and potential applications of these compounds (Yavari, Ghafouri, Zahedi, & Halvagar, 2017).

Biological and Pharmacological Activities

The structural class to which this compound belongs has been extensively studied for various biological activities. For example, derivatives of 1,4-benzothiazine have been synthesized and evaluated for their antibacterial activity, showcasing their potential in medicinal chemistry and pharmaceutical applications (Kadian, Maste, & Bhat, 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-11-5-3-4-10(8-11)27-15(29)9-14-16(30)28-12-6-1-2-7-13(12)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHFARHIJVXTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)SC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F7N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)

![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)